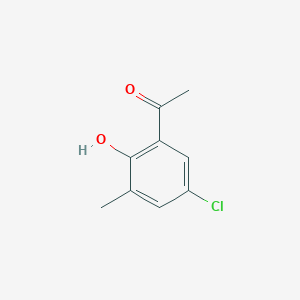

2-(氯乙酰基)-5-甲基异噁唑-3(2H)-酮

描述

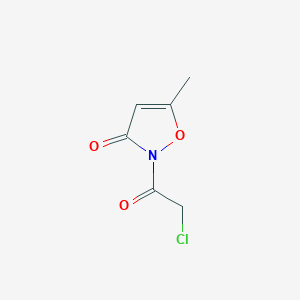

The compound "2-(chloroacetyl)-5-methylisoxazol-3(2H)-one" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is known for its relevance in pharmaceutical chemistry due to its presence in various biologically active compounds.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One such method involves the cyclization of N-(1-Chloro-2,2,2-trihaloethylidene)-O-methylurethanes with amino-substituted isoxazoles, as demonstrated in the synthesis of related compounds like 6-trihalomethylisoxazolo[5,4-d]pyrimidin-4(5H)-ones . Another efficient methodology for synthesizing isoxazole derivatives, specifically 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, utilizes a visible light-induced multicomponent reaction in aqueous ethanol . Although these methods do not directly describe the synthesis of "2-(chloroacetyl)-5-methylisoxazol-3(2H)-one," they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using various spectroscopic techniques. For instance, the molecular structure and vibrational frequencies of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole were investigated using Gaussian09 software, which could similarly be applied to analyze the structure of "2-(chloroacetyl)-5-methylisoxazol-3(2H)-one" . The HOMO-LUMO analysis is particularly useful for understanding the electronic properties and charge transfer within the molecule .

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions, including tautomerism, which is the interconversion between structural isomers. For example, 5-hydroxyisoxazoles can exist in different tautomeric forms depending on the solvent polarity . This property could be relevant for "2-(chloroacetyl)-5-methylisoxazol-3(2H)-one" as well, affecting its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The basicity and acidity of these compounds can be compared to other functional groups like carboxylic acids . Additionally, the presence of substituents on the isoxazole ring can significantly alter these properties. For "2-(chloroacetyl)-5-methylisoxazol-3(2H)-one," the chloroacetyl group would likely impact its chemical behavior, including its reactivity in further synthetic transformations.

科学研究应用

合成和药理应用

2-(氯乙酰基)-5-甲基异噁唑-3(2H)-酮一直是合成非-N-甲基-D-天冬氨酸兴奋性氨基酸受体的氨基酸拮抗剂的前体。这些化合物与神经保护有关,具有潜在的药理应用 (Krogsgaard‐Larsen 等人,1991)。

绿色化学和高效合成

在绿色化学中,已经报道了使用水性介质合成异噁唑-5(4H)-酮衍生物。这种方法的特点是条件温和、环境友好,展示了 2-(氯乙酰基)-5-甲基异噁唑-3(2H)-酮在生态友好型化学过程中的多功能性 (Pourmousavi 等人,2018)。

在制备化学中的作用

这种化学物质已被用于制备其他重要化合物,例如 3-氧代丁腈和 3-乙烯基-(5-甲基异噁唑基)酮,突出了其在制备化学中的重要性 (Sauers & Arnum,2003)。

在控释制剂中的应用

研究还探讨了其在生物活性聚合物中的作用,特别是在基于 Hymexazol 的控释制剂中。这表明在农业化学中具有潜在应用,尤其是在开发控释农用化学品方面 (Tai 等人,2002)。

光化学应用

该化合物已在光化学中得到应用,特别是在研究 2-烷氧甲基-5-甲基苯甲酰氯和苯甲酸酯方面。这涉及了解化学行为和在光照下的转化,这可能对合成有机化学产生影响 (Plíštil 等人,2006)。

抗菌和细胞毒活性

这种化学物质还被用于合成新的杂环化合物,这些化合物被评估了它们的抗菌和细胞毒活性。这表明它与开发新的药物制剂有关 (Noolvi 等人,2014)。

安全和危害

属性

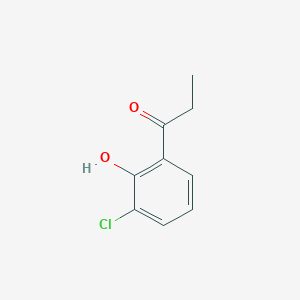

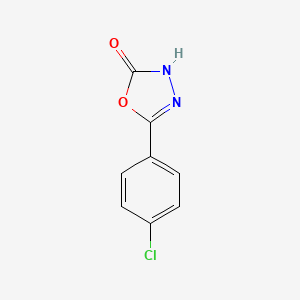

IUPAC Name |

2-(2-chloroacetyl)-5-methyl-1,2-oxazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFORSNDYPDMIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585386 | |

| Record name | 2-(Chloroacetyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloroacetyl)-5-methylisoxazol-3(2H)-one | |

CAS RN |

38100-64-0 | |

| Record name | 2-(Chloroacetyl)-5-methyl-1,2-oxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。